(S)-di-tert-butyl aziridine-1,2-dicarboxylate

Vue d'ensemble

Description

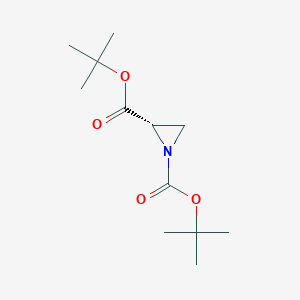

(S)-di-tert-butyl aziridine-1,2-dicarboxylate is a chiral aziridine derivative known for its utility in organic synthesis. This compound features a three-membered aziridine ring with two carboxylate groups, each protected by tert-butyl groups. Its unique structure makes it a valuable intermediate in the synthesis of various complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-di-tert-butyl aziridine-1,2-dicarboxylate typically involves the reaction of aziridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method includes the following steps:

Starting Materials: Aziridine, di-tert-butyl dicarbonate (Boc2O), and a base such as triethylamine.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at room temperature.

Procedure: Aziridine is added to a solution of di-tert-butyl dicarbonate in an appropriate solvent (e.g., dichloromethane). Triethylamine is then added to the mixture to facilitate the reaction. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Reactors: Using large reactors to handle the increased volume of reactants.

Continuous Stirring: Ensuring uniform mixing and reaction efficiency.

Purification: Employing techniques such as distillation or crystallization to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-di-tert-butyl aziridine-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of various substituted products.

Oxidation: The compound can be oxidized to form aziridine N-oxides.

Reduction: Reduction reactions can convert the aziridine ring into amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed in anhydrous conditions.

Major Products

Substituted Aziridines: Formed from nucleophilic substitution reactions.

Aziridine N-oxides: Resulting from oxidation reactions.

Amines: Produced through reduction reactions.

Applications De Recherche Scientifique

Organic Synthesis

Intermediates in Complex Molecule Synthesis

(S)-di-tert-butyl aziridine-1,2-dicarboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable for producing pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions. The aziridine ring can be opened by nucleophiles, leading to various substituted products that are essential in drug development and chemical manufacturing.

Asymmetric Synthesis

The chiral nature of this compound allows it to be used in asymmetric synthesis, where it can facilitate the formation of enantiomerically enriched products. This property is particularly beneficial in producing chiral drugs that require specific stereochemistry for biological activity .

Medicinal Chemistry

Drug Development

Research indicates that this compound has potential applications in drug development. Its ability to form stable intermediates makes it suitable for synthesizing chiral drugs, which are often more effective and have fewer side effects than their racemic counterparts. Studies have explored its role in synthesizing compounds with antimicrobial and anticancer properties .

Antimicrobial Activity

Studies have demonstrated the antimicrobial efficacy of aziridine derivatives, including this compound. Research has shown that certain derivatives exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, making them candidates for further investigation as potential therapeutic agents .

Biological Research

Enzyme Mechanism Studies

In biological research, this compound is utilized to study enzyme mechanisms. Its reactive nature allows researchers to investigate how enzymes interact with substrates and the effects of modifications on enzyme activity.

Peptide Synthesis

The compound has been employed in S-alkylation reactions during peptide synthesis. It facilitates the formation of lanthionine-containing peptides through selective chemoselective reactions, showcasing its utility in developing novel peptide-based therapeutics .

Industrial Applications

Polymer Production

In industrial settings, this compound is utilized in producing polymers and materials with specific properties. Its reactivity can be harnessed to create materials that exhibit desirable characteristics such as enhanced strength or stability under various conditions .

Mécanisme D'action

The mechanism of action of (S)-di-tert-butyl aziridine-1,2-dicarboxylate involves its ability to undergo ring-opening reactions. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen bonds. The tert-butyl groups provide steric protection, enhancing the compound’s stability and selectivity in reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Di-tert-butyl aziridine-1,2-dicarboxylate: The non-chiral version of the compound.

tert-Butyl aziridine-1-carboxylate: A simpler aziridine derivative with one carboxylate group.

N-Boc-aziridine: Another aziridine derivative with a Boc protecting group.

Uniqueness

(S)-di-tert-butyl aziridine-1,2-dicarboxylate is unique due to its chiral nature and the presence of two tert-butyl-protected carboxylate groups. This combination provides both reactivity and selectivity, making it a valuable tool in asymmetric synthesis and other applications requiring chiral intermediates.

Activité Biologique

(S)-di-tert-butyl aziridine-1,2-dicarboxylate is a chiral aziridine derivative recognized for its significant role in organic synthesis and potential biological activities. This compound features a three-membered aziridine ring with two carboxylate groups protected by tert-butyl groups, which enhances its stability and reactivity. The following sections provide a comprehensive overview of its biological activity, mechanisms, and applications based on diverse research findings.

Structure and Reactivity

The compound's structure consists of an aziridine ring that is highly strained, making it reactive toward nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen bonds. The presence of two tert-butyl groups not only stabilizes the compound but also enhances its selectivity in reactions.

Synthesis

The synthesis of this compound typically involves the reaction of aziridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is performed under mild conditions, often in an inert atmosphere such as nitrogen.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic attack, leading to the opening of the aziridine ring. This process generates reactive intermediates that can interact with various biomolecules, including proteins and nucleic acids, potentially modifying their structures and functions.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of aziridine derivatives, including this compound. In studies evaluating various aziridines for their antibacterial activity against Gram-positive and Gram-negative bacteria, compounds similar to (S)-di-tert-butyl aziridine demonstrated promising results against strains such as Escherichia coli and Staphylococcus aureus .

Study on Antimicrobial Efficacy

A study conducted on aziridine-thiourea derivatives revealed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16–32 µg/mL against resistant strains like MRSA. The mechanism involved the alkylation of bacterial DNA, leading to cell death .

S-Alkylation in Peptide Synthesis

In another study focusing on peptide synthesis, this compound was utilized as a substrate for S-alkylation reactions. The results indicated that this compound could effectively facilitate the formation of lanthionine-containing peptides through selective chemoselective reactions .

Comparative Analysis

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Chiral aziridine with two tert-butyl groups | Antimicrobial, potential anticancer | Organic synthesis, drug development |

| Di-tert-butyl aziridine-1,2-dicarboxylate | Non-chiral version | Limited biological activity | Organic synthesis |

| N-Boc-aziridine | Aziridine with Boc protecting group | Moderate biological activity | Asymmetric synthesis |

Propriétés

IUPAC Name |

ditert-butyl (2S)-aziridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)16-9(14)8-7-13(8)10(15)17-12(4,5)6/h8H,7H2,1-6H3/t8-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADPXKYCDSMWJQ-OADYLZGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.